N-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(4-Chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is characterized by a fused ring system combining pyrazole and pyrimidine moieties. The presence of phenyl and chlorophenyl groups further enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring through cyclization reactions. Key steps include:
Formation of Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Cyclization to Form Pyrimidine Ring: The pyrazole intermediate is then reacted with appropriate aldehydes or ketones in the presence of catalysts such as Lewis acids to form the fused pyrimidine ring.
Introduction of Phenyl and Chlorophenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions using reagents like phenylboronic acid and chlorophenylboronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N2-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is often studied for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers use it to understand the interaction between small molecules and biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- N~2~-(4-Fluorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- N~2~-(4-Bromophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
Compared to its analogs, N2-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the chlorophenyl group, which enhances its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity towards biological targets.
Properties
Molecular Formula |
C25H17ClN4O |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H17ClN4O/c26-19-11-13-20(14-12-19)27-25(31)22-16-24-28-21(17-7-3-1-4-8-17)15-23(30(24)29-22)18-9-5-2-6-10-18/h1-16H,(H,27,31) |
InChI Key |
KJKKHMKDQURPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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